Ethyl 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound belonging to the class of quinolines. This compound is notable for its structural features, including a cyclopropyl group and difluorinated sites, which contribute to its biological activity. It serves as an important intermediate in the synthesis of various fluoroquinolone antibiotics, which are widely used in clinical settings for their antibacterial properties.
The compound can be synthesized from precursors such as 3-cyclopropylamino-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylic acid ethyl ester through a series of chemical reactions involving bases and solvents like dimethylformamide and potassium carbonate. The synthesis typically results in high yields, indicating its efficiency in laboratory settings .
Ethyl 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is classified as a fluoroquinolone derivative, which is a subclass of synthetic antibiotics that target bacterial DNA gyrase and topoisomerase IV. These compounds are known for their broad-spectrum antibacterial activity.
The synthesis of ethyl 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate involves several key steps:
The synthesis process typically achieves yields around 95%, showcasing its robustness. The reaction conditions are optimized to ensure minimal by-product formation and maximum efficiency.
The molecular formula of ethyl 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is . The structure features a cyclopropyl group attached to a quinoline ring system that includes two fluorine atoms and a hydroxyl group.
Key structural data include:
Ethyl 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical transformations:
These reactions are typically performed under controlled conditions to ensure selectivity and yield. The use of catalysts or specific solvents can enhance reaction rates and outcomes.
The mechanism of action of ethyl 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate primarily involves inhibition of bacterial DNA synthesis. The compound targets DNA gyrase and topoisomerase IV enzymes critical for bacterial replication.
Studies have shown that fluoroquinolones exhibit bactericidal activity against a wide range of Gram-negative and Gram-positive bacteria due to their ability to interfere with DNA replication processes .
The compound typically exists as a solid at room temperature with specific melting points depending on purity. Its solubility profile varies in different solvents, affecting its application in formulations.
Key chemical properties include:
Ethyl 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is primarily utilized in pharmaceutical research as an intermediate for synthesizing fluoroquinolone antibiotics such as moxifloxacin and gatifloxacin. These antibiotics are crucial for treating various bacterial infections due to their efficacy and broad-spectrum activity .
The quinolone lineage originated in 1962 with nalidixic acid, isolated as a chloroquine synthesis byproduct. Its modest Gram-negative activity and poor systemic absorption (peak serum: <0.5 mg/L) limited use to urinary tract infections [1] [7]. The 1970s–1980s witnessed transformative advances:
Table 1: Generational Evolution of Quinolone Antibiotics
Generation | Representative Compound | Key Structural Modifications | Spectrum Enhancement |
---|---|---|---|
1st | Nalidixic acid | Unsubstituted quinolone core | Gram-negative bacilli (urinary) |
2nd | Ciprofloxacin | C6-F, C1-cyclopropyl, C7-piperazine | Gram-negative (systemic), some Gram-positive |
3rd | Levofloxacin | Oxazine ring, L-isomer of ofloxacin | Enhanced Gram-positive, atypical pathogens |
4th | Moxifloxacin | C8-methoxy, bicyclic C7 substituent | Anaerobes, resistant S. pneumoniae |
Ethyl 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate emerges from this trajectory as a synthetic intermediate for advanced 8-methoxyfluoroquinolones (e.g., gatifloxacin analogs) targeting respiratory and mycobacterial pathogens [9]. Its design incorporates lessons from earlier generations while optimizing nucleus reactivity for further derivatization.
N1-Cyclopropyl Group
The cyclopropyl moiety at position 1 sterically blocks the bacterial efflux pump NorA, significantly improving cellular accumulation. Crucially, it constrains molecular conformation to enhance DNA gyrase binding affinity. In Mycobacterium tuberculosis, this substituent is critical for inhibiting gyrase—the sole type II topoisomerase target in mycobacteria [7] [2]. Computational studies confirm cyclopropyl’s role in stabilizing hydrophobic interactions within the gyrase G-segment cleavage pocket, reducing mutation susceptibility [6].
C6/C7-Difluoro Motif
Table 2: Physicochemical and Biological Properties of the Target Compound
Property | Value/Characteristic | Significance | |
---|---|---|---|
CAS RN | 98349-25-8 | Unique identifier for chemical tracking | |
Molecular Formula | C₁₅H₁₃F₂NO₃ | Confirms elemental composition | |
Molecular Weight | 293.27 g/mol | Impacts pharmacokinetic distribution | |
LogP (calculated) | 2.79 | Predicts moderate lipophilicity | |
Key Structural Features | C1-cyclopropyl, C6/C7-diF, C8-OH, C3-COOEt | Optimizes target binding and cell penetration | |
Synthetic Utility | Intermediate for 8-methoxyfluoroquinolones | Enables production of clinical antibacterials | [3] [9] |
Prodrug Activation Mechanism
The C3-ethyl ester functions as a hydrolyzable prodrug moiety. Esterases in M. tuberculosis and systemic circulation cleave the ester to liberate the active carboxylic acid, essential for:
Lipophilicity Optimization
Ethyl esterification increases LogP by ~1.0 unit versus the carboxylic acid analog, enhancing:
Table 3: Impact of Ester Chain Length on Antimycobacterial Activity
C3-Substituent | Lipophilicity (LogP) | M. tuberculosis MIC (µM) | Activation Rate by Mycobacterial Esterases | |
---|---|---|---|---|
Carboxylic acid | 1.79 | 0.69 | N/A (active form) | |
Ethyl ester | 2.79 | 5.61 | Slow | |
Hexyl ester | 4.74 | 5.61 | Moderate | |
Decyl ester | 6.50 | 19.9 | Negligible | [2] |
Data Interpretation: Shorter ester chains (ethyl, hexyl) balance lipophilicity and enzymatic activation. Beyond C10, steric hindrance impedes esterase hydrolysis, reducing bioactivation. The ethyl ester achieves optimal lipophilicity for tissue penetration while remaining a substrate for endogenous carboxylesterases [2] [6].
Synthetic Versatility
The C3-ethyl ester is a strategic handle for further chemical transformations:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: